N-cyclopropyl-3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide
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Overview
Description
N-cyclopropyl-3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a methoxy-substituted phenyl ring, and a pyridinylmethyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Methoxyphenyl Ring Introduction: The methoxy group is usually introduced through methylation of a phenol precursor using methyl iodide or dimethyl sulfate.
Pyridinylmethyl Group Attachment: The pyridinylmethyl group can be attached via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate electrophile.
Amide Bond Formation: The final step involves coupling the intermediate compounds to form the amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-cyclopropyl-3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-cyclopropyl-3-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)butanamide: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
N-cyclopropyl-3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
N-cyclopropyl-3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(17-4-3-5-19(13-17)24-2)12-20(23)22(18-6-7-18)14-16-8-10-21-11-9-16/h3-5,8-11,13,15,18H,6-7,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSLLEWZTUONGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(CC1=CC=NC=C1)C2CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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